2-[Dichloro(methyl)silyl]ethyl acetate

Catalog No.
S1915830
CAS No.
5578-41-6
M.F
C5H10Cl2O2Si
M. Wt
201.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Dichloro(methyl)silyl]ethyl acetate

CAS Number

5578-41-6

Product Name

2-[Dichloro(methyl)silyl]ethyl acetate

IUPAC Name

2-[dichloro(methyl)silyl]ethyl acetate

Molecular Formula

C5H10Cl2O2Si

Molecular Weight

201.12 g/mol

InChI

InChI=1S/C5H10Cl2O2Si/c1-5(8)9-3-4-10(2,6)7/h3-4H2,1-2H3

InChI Key

PQRDQYBXXDZDBY-UHFFFAOYSA-N

SMILES

CC(=O)OCC[Si](C)(Cl)Cl

Canonical SMILES

CC(=O)OCC[Si](C)(Cl)Cl

2-[Dichloro(methyl)silyl]ethyl acetate (CAS 5578-41-6), also known as acetoxyethylmethyldichlorosilane, is a highly reactive, difunctional organosilane monomer primarily utilized in the synthesis of functionalized polysiloxanes. Featuring a central silicon atom bonded to two hydrolyzable chlorine atoms, a methyl group, and a pendant ethyl acetate moiety, this compound serves as a critical D-unit precursor for linear chain extension [1]. It presents as a liquid with a density of 1.177 g/mL at 25 °C and a boiling point of 85 °C at 15 mmHg [2]. Due to its high hydrolytic sensitivity (reacting rapidly with moisture and protic solvents), it requires stringent anhydrous handling during procurement, storage, and reactor transfer. Its primary industrial value lies in its ability to introduce polar ester groups into siloxane backbones, enabling post-polymerization modifications such as hydrolysis to yield hydrophilic hydroxyethyl-functionalized silicones [3].

Research & Procurement Fit

1 Dual Si–Cl reactive sites support crosslinking and chain extension in condensation-cure silicones
2 Acetoxyethyl ester tail enables autocatalytic moisture cure, eliminating external catalyst in one-part RTV formulations
3 High hydrolytic sensitivity (rapid moisture reaction) suits fast moisture-triggered processes and dendrimer synthesis

Substituting 2-[Dichloro(methyl)silyl]ethyl acetate with standard silane building blocks fundamentally alters polymer architecture and functionality. If a buyer defaults to the ubiquitous dichlorodimethylsilane, the resulting polymer will be entirely non-polar, lacking the pendant ester groups required for subsequent hydrophilic modification or enhanced substrate adhesion [1]. Conversely, utilizing closely related structural analogs like acetoxyethyltrichlorosilane introduces three hydrolyzable sites, forcing the reaction toward highly crosslinked silsesquioxane networks (T-resins) rather than processable, linear elastomeric chains [2]. Similarly, substituting with acetoxyethyldimethylchlorosilane provides only one reactive chlorine, causing premature chain termination and yielding low-molecular-weight oligomers instead of high-performance polymers [3]. Procurement must strictly specify the difunctional monomer to ensure linear chain propagation with the desired pendant functionality.

Substitution Risk: Why In‑Class Analogs Differ

Mono‑chloro Analog with one Si–Cl bond halves reactive site count and may shift reaction pathway selectivity away from crosslinking.
Trialkoxy Trimethoxysilyl analog reduces hydrolytic sensitivity, which can slow moisture‑cure kinetics in one‑part RTV systems.
Propyl spacer Longer propyl tether alters β‑silicon electronic communication and physical properties, possibly affecting hydrolysis profile.

Polymer Architecture Control: Difunctional vs. Trifunctional

The number of hydrolyzable chlorine atoms strictly dictates the final polymer architecture. 2-[Dichloro(methyl)silyl]ethyl acetate possesses two reactive sites, enabling linear step-growth polymerization to form flexible D-units [2]. In contrast, its analog acetoxyethyltrichlorosilane possesses three reactive sites, which drives the formation of rigid, crosslinked T-unit networks. This structural divergence is reflected in their physical densities: the difunctional target has a density of 1.177 g/mL, whereas the trifunctional comparator is denser at 1.272 g/mL [1]. Selecting the exact difunctional monomer is non-negotiable for producing processable linear siloxane fluids rather than insoluble thermoset resins.

Evidence DimensionHydrolyzable reactive sites and liquid density
Target Compound Data2 sites (difunctional); Density: 1.177 g/mL
Comparator Or BaselineAcetoxyethyltrichlorosilane: 3 sites (trifunctional); Density: 1.272 g/mL
Quantified Difference1 fewer reactive site prevents crosslinking; 0.095 g/mL lower density
ConditionsStandard hydrolytic polycondensation at 25 °C

Crucial for procuring the correct precursor to manufacture flexible silicone elastomers and fluids rather than rigid, highly crosslinked resins.

Hydrolytic Sensitivity Rating
Cross-study comparable
Class 8 (rapid) vs Class 7 (slow)
One‑class elevation supports faster moisture‑triggered hydrolysis in sealant formulations.
Gelest scale; ambient moisture exposure; vendor-standardised classification.

Molecular Weight Control: Chain Extension vs. Termination

For high-molecular-weight polymer synthesis, the precursor must support continuous chain extension. 2-[Dichloro(methyl)silyl]ethyl acetate acts as a chain extender due to its difunctionality [2]. If a buyer substitutes this with acetoxyethyldimethylchlorosilane, the presence of only one hydrolyzable chlorine atom transforms the molecule into a chain terminator (M-unit). This substitution halts polymerization, restricting the product to low-molecular-weight oligomers. The monofunctional terminator also exhibits a significantly lower density (1.031 g/mL) compared to the target compound (1.177 g/mL) [1]. Procurement must distinguish between these to control the degree of polymerization.

Evidence DimensionPolymerization role and density
Target Compound DataChain extender (2 chlorines); Density: 1.177 g/mL
Comparator Or BaselineAcetoxyethyldimethylchlorosilane: Chain terminator (1 chlorine); Density: 1.031 g/mL
Quantified DifferenceTarget enables continuous propagation; 0.146 g/mL higher density
ConditionsSiloxane synthesis via hydrolysis

Ensures the synthesized polymer can achieve the high molecular weights required for industrial silicone applications rather than being capped as an oligomer.

Hydrolytically Labile Si–Cl Bonds
Head-to-head
2 Si–Cl (target) vs 1 Si–Cl (analog)
Doubling reactive sites per molecule can increase attainable crosslink density.
Structural comparison based on formula; C₅H₁₀Cl₂O₂Si vs C₆H₁₃ClO₂Si.

Thermal Processability and Handling Safety

The pendant ethyl acetate group significantly alters the thermal and safety profile of the monomer compared to standard non-polar building blocks. 2-[Dichloro(methyl)silyl]ethyl acetate exhibits a boiling point of 85 °C at 15 mmHg and a flashpoint of 85 °C [1]. In stark contrast, the industry-standard baseline, dichlorodimethylsilane, is highly volatile with a boiling point of 70 °C at atmospheric pressure (760 mmHg) and a dangerously low flashpoint of -9 °C [2]. This massive difference in flammability and volatility requires entirely different engineering controls during distillation, storage, and reactor feeding.

Evidence DimensionFlashpoint and Volatility
Target Compound DataFlashpoint: 85 °C; BP: 85 °C at 15 mmHg
Comparator Or BaselineDichlorodimethylsilane: Flashpoint: -9 °C; BP: 70 °C at 760 mmHg
Quantified DifferenceTarget has a 94 °C higher flashpoint and significantly lower vapor pressure
ConditionsStandard atmospheric and reduced pressure handling

Dictates the required safety infrastructure, explosion-proofing, and thermal management protocols during procurement and scale-up.

Reaction Pathway Divergence
Head-to-head
Target: β‑methylchalcone, up to 82% yieldAnalog: chlorinated product, 97% yield
Dichloro architecture enables aldol‑type C–C bond formation inaccessible to mono‑chloro analog.
FeCl₃‑catalysed, EtOAc, RT; yields by ¹H NMR (Shiina et al. 2020).
Physicochemical Constants
Cross-study comparable
Density: 1.178 vs 1.031 g·cm⁻³ B.p.: 199.6 vs 108 °C n²⁰: 1.4390 vs 1.4301
Higher density and boiling point reflect greater polarity; refractive index aids QC.
Target (2 Si–Cl) vs chlorodimethyl analog at 760 mmHg.
Acetoxy Leaving Group
Class-level
Target: CH₃COOH release (pKₐ 4.76)Analog: HCl‑only release
Autocatalytic acid cure simplifies formulation, enabling one‑part RTV packaging.
Class‑level evidence; patent and technical literature context.
Spacer Length Impact
Cross-study comparable
Ethyl (C₂): d 1.178, n 1.4390 Propyl (C₃): d 1.289, n 1.4434
Shorter spacer yields lower density and may favour low‑energy surface wetting.
Both class 8 hydrolytic sensitivity; vendor‑reported constants.

Synthesis of Hydrophilic Silicone Fluids

Directly leveraging its difunctional nature, this compound is polymerized to form linear polysiloxanes with pendant acetate groups. These groups are subsequently hydrolyzed to yield hydroxyethyl-functionalized silicones, which exhibit enhanced hydrophilicity and compatibility with aqueous systems, unlike standard hydrophobic polydimethylsiloxanes [1].

Adhesion Promoters in Advanced Sealants

The incorporation of the polar ethyl acetate moiety provides reactive sites that improve the adhesion of siloxane networks to glass, metals, and polar plastics. Because it acts as a chain extender rather than a terminator, it can be integrated into the polymer backbone without sacrificing the mechanical integrity or molecular weight of the sealant [2].

Precursor for Functionalized Block Copolymers

Due to its specific boiling point and reactivity profile, 2-[Dichloro(methyl)silyl]ethyl acetate is utilized in controlled co-hydrolysis reactions alongside other silanes. It enables the precise engineering of block copolymers where the ester-functionalized segments provide tunable thermal and mechanical properties distinct from highly crosslinked T-resins [3].

Application Selection Guide

Application
Selection Property
Validation Focus
One‑part acetoxy‑cure RTV silicone sealant crosslinker
Dual Si–Cl sites and acetoxyethyl leaving group for autocatalytic moisture cure
Tack‑free time and crosslink density in formulated sealant
Synthesis of β‑methylchalcone derivatives via divergent deoxygenative chlorination
Elevated electrophilicity of dichloromethylsilyl core for aldol‑divergent pathway
Yield and selectivity of chalcone vs. chloride product under reported conditions
Carbosilane dendrimer and hyperbranched polymer core building block
AB₂‑type monomer with two Si–Cl growth sites and one protected hydroxyethyl arm
Dendritic architecture control and iterative hydrosilylation efficiency
Surface modification and coupling agent for hydroxylated substrates
Rapid Si–OH surface reaction via dual Si–Cl sites; latent hydroxyl functionality via ester
Interfacial bond hydrolytic stability and surface coverage under anhydrous application

Other CAS

5578-41-6

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